molecular formula C4F7NO B14737371 2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- CAS No. 4777-13-3

2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro-

Cat. No.: B14737371
CAS No.: 4777-13-3
M. Wt: 211.04 g/mol
InChI Key: GCIMTBBMKJPQGG-UHFFFAOYSA-N
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Description

2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. The presence of seven fluorine atoms makes it highly fluorinated, which can significantly influence its chemical properties and reactivity. This compound is part of the broader class of oxazines, which are known for their diverse applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes. This method is highly regio-, diastereo-, and enantioselective when using chiral phosphoric acids as bifunctional catalysts . Another method includes the use of solid-phase synthesis, which allows for the preparation of mixtures of stereo- and regioisomers .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates. The use of solid-phase synthesis can also be scaled up for industrial applications, providing a controlled environment for the synthesis of complex oxazine derivatives .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to specific enzymes or receptors, leading to its bioactivity. For example, it can inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,4-Oxazine, 2,2,3,3,5,6,6-heptafluoro-3,6-dihydro- is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .

Properties

CAS No.

4777-13-3

Molecular Formula

C4F7NO

Molecular Weight

211.04 g/mol

IUPAC Name

2,2,3,3,5,6,6-heptafluoro-1,4-oxazine

InChI

InChI=1S/C4F7NO/c5-1-2(6,7)13-4(10,11)3(8,9)12-1

InChI Key

GCIMTBBMKJPQGG-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(C(OC1(F)F)(F)F)(F)F)F

Origin of Product

United States

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